molecular formula C13H10ClN5OS B2403453 N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1099777-28-2

N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2403453
CAS No.: 1099777-28-2
M. Wt: 319.77
InChI Key: GFBAKTDJXZKWDG-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound characterized by its unique molecular structure This compound is part of the benzodiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the benzodiazole core One common approach is the condensation of 2-aminobenzimidazole with chloropyrimidine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro group can be oxidized to form a chloro derivative.

  • Reduction: The pyrimidine ring can be reduced to form a pyrimidinyl derivative.

  • Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Chloro derivatives of the compound.

  • Reduction Products: Pyrimidinyl derivatives.

  • Substitution Products: Derivatives with various functional groups replacing the methylsulfanyl group.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be studied for potential therapeutic uses.

  • Medicine: It may have potential as a drug candidate for various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzamide: A related compound with a benzamide group instead of the carboxamide group.

  • N-(1H-1,3-benzodiazol-2-yl)carbamate: Another related compound with a carbamate group.

  • N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide: A compound with a benzenesulfonamide group.

This comprehensive overview provides a detailed understanding of N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5OS/c1-21-13-15-6-7(14)10(18-13)11(20)19-12-16-8-4-2-3-5-9(8)17-12/h2-6H,1H3,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBAKTDJXZKWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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